molecular formula C21H34O3S B1231116 11alpha-carba-9alpha,11beta-thia-Txa2

11alpha-carba-9alpha,11beta-thia-Txa2

Cat. No.: B1231116
M. Wt: 366.6 g/mol
InChI Key: OVGWMUWIRHGGJP-WVDJAODQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: STA2 can be synthesized through a series of organic reactions involving the formation of a bicyclic structure with a thiol group. The synthesis typically involves the following steps:

  • Formation of the bicyclic core structure.
  • Introduction of the thiol group.
  • Functionalization of the side chains to achieve the desired chemical properties.

Industrial Production Methods: Industrial production of STA2 involves large-scale organic synthesis techniques, often utilizing automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions: STA2 undergoes various chemical reactions, including:

    Oxidation: STA2 can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert STA2 to its corresponding thiol derivatives.

    Substitution: STA2 can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under appropriate conditions.

Major Products:

Scientific Research Applications

STA2 has a wide range of applications in scientific research, including:

Mechanism of Action

STA2 exerts its effects by binding to thromboxane receptors, specifically the TP receptor. This binding activates intracellular signaling pathways that lead to various physiological responses such as platelet aggregation and vasoconstriction. The molecular targets include G-protein coupled receptors and downstream signaling molecules like phospholipase C and protein kinase C .

Comparison with Similar Compounds

    Thromboxane A2 (TXA2): A naturally occurring compound with similar receptor binding properties.

    U46619: A synthetic analog of thromboxane A2 with similar biological activity.

Comparison:

Properties

Molecular Formula

C21H34O3S

Molecular Weight

366.6 g/mol

IUPAC Name

(Z)-7-[(1S,2R,3R,5S)-3-[(E,3R)-3-hydroxyoct-1-enyl]-6-thiabicyclo[3.1.1]heptan-2-yl]hept-5-enoic acid

InChI

InChI=1S/C21H34O3S/c1-2-3-6-9-17(22)13-12-16-14-18-15-20(25-18)19(16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16-,17+,18-,19+,20-/m0/s1

InChI Key

OVGWMUWIRHGGJP-WVDJAODQSA-N

Isomeric SMILES

CCCCC[C@H](/C=C/[C@H]1C[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)S2)O

Canonical SMILES

CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)S2)O

Synonyms

9,11-epithio-11,12-methano-TxA2
9,11-epithio-11,12-methanothromboxane A2
ONO 11113
ONO-11113
STA 2
STA-2
STA2
STxA2

Origin of Product

United States

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